molecular formula C16H18BrN3O2S B2870540 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2319809-15-7

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2870540
CAS No.: 2319809-15-7
M. Wt: 396.3
InChI Key: SJAOPVUSHBDGEU-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound with the molecular formula C16H18BrN3O2S and a molecular weight of 396.3. This compound features a bromothiophene moiety, a piperidine ring, and a pyridazine group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the bromothiophene and pyridazine intermediates. The bromothiophene can be synthesized through bromination of thiophene, while the pyridazine derivative is prepared via cyclization reactions involving appropriate precursors. The final step involves coupling these intermediates with piperidine under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
  • (4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

Compared to similar compounds, 3-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-11-2-3-15(19-18-11)22-9-12-4-6-20(7-5-12)16(21)14-8-13(17)10-23-14/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAOPVUSHBDGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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